molecular formula C11H16N2O2 B11810719 Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone

Cat. No.: B11810719
M. Wt: 208.26 g/mol
InChI Key: MXHYKXRTIIPQBB-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is an organic compound with the molecular formula C11H16N2O2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a piperidine ring substituted with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is then reacted with piperidine and methylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is unique due to the presence of both the furan and piperidine rings, along with the methylamino substitution. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

furan-2-yl-[4-(methylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C11H16N2O2/c1-12-9-4-6-13(7-5-9)11(14)10-3-2-8-15-10/h2-3,8-9,12H,4-7H2,1H3

InChI Key

MXHYKXRTIIPQBB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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